molecular formula C21H26N4O4 B10871007 methyl [(4Z)-5-oxo-4-(1-{[3-(2-oxopyrrolidin-1-yl)propyl]amino}ethylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-5-oxo-4-(1-{[3-(2-oxopyrrolidin-1-yl)propyl]amino}ethylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10871007
M. Wt: 398.5 g/mol
InChI Key: LJTOVLNAOMBBJB-UHFFFAOYSA-N
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Description

Methyl [(4Z)-5-oxo-4-(1-{[3-(2-oxopyrrolidin-1-yl)propyl]amino}ethylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with a unique structure that includes a pyrazole ring, a pyrrolidinone moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4Z)-5-oxo-4-(1-{[3-(2-oxopyrrolidin-1-yl)propyl]amino}ethylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with an α,β-unsaturated ketone to form the pyrazole ring.

    Introduction of the Pyrrolidinone Moiety: The next step involves the alkylation of the pyrazole ring with a halogenated pyrrolidinone derivative.

    Esterification: The final step is the esterification of the resulting compound with methyl acetate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the pyrrolidinone moiety.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Nucleophilic substitution reactions can occur at the ester and amine functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional carbonyl groups.

    Reduction: Reduced forms with hydroxyl groups replacing carbonyls.

    Substitution: Substituted derivatives with new functional groups replacing the ester or amine groups.

Scientific Research Applications

Chemistry

In organic synthesis, methyl [(4Z)-5-oxo-4-(1-{[3-(2-oxopyrrolidin-1-yl)propyl]amino}ethylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it useful for creating polymers and other advanced materials.

Mechanism of Action

The mechanism of action of methyl [(4Z)-5-oxo-4-(1-{[3-(2-oxopyrrolidin-1-yl)propyl]amino}ethylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring and pyrrolidinone moiety can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl [(4Z)-5-oxo-4-(1-{[3-(2-oxopyrrolidin-1-yl)propyl]amino}ethylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate: shares similarities with other pyrazole derivatives and pyrrolidinone-containing compounds.

    Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone have similar core structures but differ in functional groups.

    Pyrrolidinone Derivatives: Compounds such as 2-pyrrolidinone have similar ring structures but lack the ester and pyrazole functionalities.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile scaffold for chemical modifications and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H26N4O4

Molecular Weight

398.5 g/mol

IUPAC Name

methyl 2-[4-[C-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]carbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C21H26N4O4/c1-15(22-11-7-13-24-12-6-10-18(24)26)20-17(14-19(27)29-2)23-25(21(20)28)16-8-4-3-5-9-16/h3-5,8-9,23H,6-7,10-14H2,1-2H3

InChI Key

LJTOVLNAOMBBJB-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCCN1CCCC1=O)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC

Origin of Product

United States

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